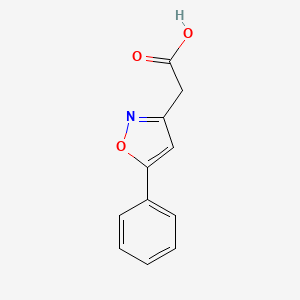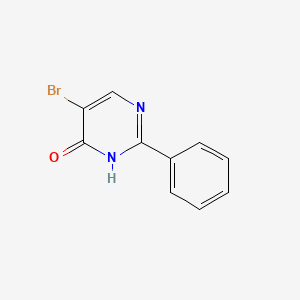![molecular formula C18H21NO3 B1323146 Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate CAS No. 189333-18-4](/img/structure/B1323146.png)
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
概要
説明
“Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate” is a chemical compound with the CAS Number: 189333-18-4 . It has a molecular weight of 299.37 . The compound is stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H21NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-6,8H,7,9-14H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is an oil and is stored at a temperature of 4°C .科学的研究の応用
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate may serve as a precursor in the synthesis of various therapeutic agents. Its structure, featuring a spirocyclic framework, is often found in molecules with significant biological activity. Researchers can explore its incorporation into novel compounds that could interact with biological targets, potentially leading to new treatments for diseases .
Material Science: Polymer Synthesis
In material science, this compound could be investigated for its role in the synthesis of new polymeric materials. The presence of both aromatic and aliphatic components within its structure makes it a candidate for creating polymers with unique properties, such as enhanced durability or flexibility .
Industrial Chemistry: Catalyst Development
The compound’s unique structure might also be utilized in the development of catalysts for industrial chemical reactions. Its potential to act as a ligand for metal-catalyzed reactions could be explored, aiming to improve the efficiency and selectivity of various industrial processes .
Environmental Science: Pollutant Degradation
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate could be studied for its environmental applications, particularly in the degradation of pollutants. Researchers might investigate its ability to break down harmful chemicals in the environment, contributing to cleaner air and water .
Analytical Chemistry: Chromatography Standards
This compound could be used as a standard in chromatographic analysis due to its distinct chemical properties. It might help in calibrating instruments or as a reference compound in the qualitative and quantitative analysis of complex mixtures .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s potential to act as an enzyme inhibitor could be explored. Its structure might allow it to bind to active sites of specific enzymes, thereby modulating their activity. This application could lead to insights into enzyme function and the development of new biochemical tools .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
benzyl 9-oxo-3-azaspiro[5.5]undec-10-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-6,8H,7,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXUPVALIYWMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634060 | |
| Record name | Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189333-18-4 | |
| Record name | Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















